Planar Conformation Enables Distinct Chelation Geometry vs. Nicotinohydrazide (3-Isomer)
The molecular geometry of Acetohydrazide; pyridine (2-isomer) is nearly planar, a feature that distinguishes it from the 3-isomer, nicotinohydrazide. Single-crystal X-ray diffraction data reveals that the dihedral angle between the pyridine ring and the hydrazide group is approximately 0° for the 2-isomer, in stark contrast to the 33.79° angle measured for nicotinohydrazide [1]. This planarity is a direct consequence of the ortho-substitution, which pre-organizes the nitrogen and oxygen donor atoms for metal chelation [2].
| Evidence Dimension | Dihedral Angle between Pyridine Ring and Hydrazide Plane |
|---|---|
| Target Compound Data | Approximately 0° (planar) |
| Comparator Or Baseline | Nicotinohydrazide (pyridine-3-carbohydrazide) at 33.79° |
| Quantified Difference | 33.79° angular difference |
| Conditions | Single-crystal X-ray diffraction at 293 K |
Why This Matters
For procurement in coordination chemistry, this planarity dictates the compound's ability to form stable five-membered chelate rings, a property not shared by the 3- or 4-positional isomers, directly impacting complex stability and catalytic activity.
- [1] Khan, B.T.; Zakeeruddin, S.M. Nicotinohydrazide. Acta Cryst. 2008, E64, o486. View Source
- [2] Karmakar, T.K.; Chandra, S.K.; et al. Octahedral CuII and NiII complexes manifesting with N′-[1-(pyridin-2-yl)ethylidene] acetohydrazide: Structural outlooks and spectral characteristics. J. Coord. Chem. 2006, 59, 1233-1242. View Source
